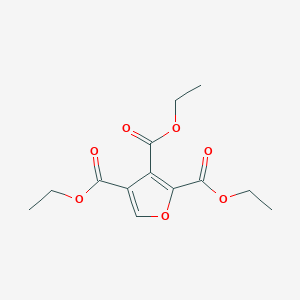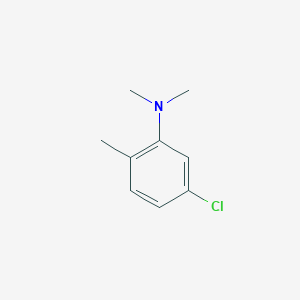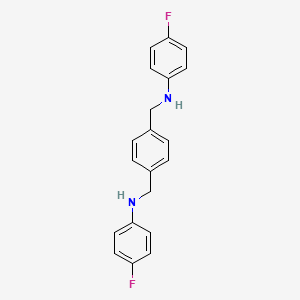
alpha,alpha'-Bis(4-fluoroanilino)-P-xylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
alpha,alpha’-Bis(4-fluoroanilino)-P-xylene: is an organic compound that features two 4-fluoroaniline groups attached to a p-xylene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-Bis(4-fluoroanilino)-P-xylene typically involves the reaction of p-xylene with 4-fluoroaniline under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of alpha,alpha’-Bis(4-fluoroanilino)-P-xylene may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Substitution: The fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, alpha,alpha’-Bis(4-fluoroanilino)-P-xylene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology: In biological research, this compound can be used to study the effects of fluorinated aniline derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, alpha,alpha’-Bis(4-fluoroanilino)-P-xylene is investigated for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用機序
The mechanism of action of alpha,alpha’-Bis(4-fluoroanilino)-P-xylene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The aniline groups can participate in various chemical reactions, influencing the compound’s overall reactivity and stability.
類似化合物との比較
4-Fluoroaniline: A simpler analog with a single fluoroaniline group.
4-(Trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a single fluorine atom.
4-Fluorophenol: Features a hydroxyl group instead of an aniline group.
Uniqueness: alpha,alpha’-Bis(4-fluoroanilino)-P-xylene is unique due to its dual fluoroaniline groups attached to a p-xylene core. This structure imparts distinct chemical and physical properties, making it more versatile for various applications compared to its simpler analogs.
特性
分子式 |
C20H18F2N2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
4-fluoro-N-[[4-[(4-fluoroanilino)methyl]phenyl]methyl]aniline |
InChI |
InChI=1S/C20H18F2N2/c21-17-5-9-19(10-6-17)23-13-15-1-2-16(4-3-15)14-24-20-11-7-18(22)8-12-20/h1-12,23-24H,13-14H2 |
InChIキー |
SUUDYWHTZUIYLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)F)CNC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





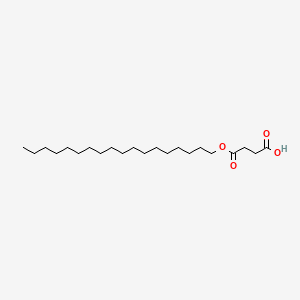
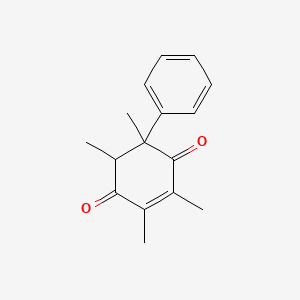


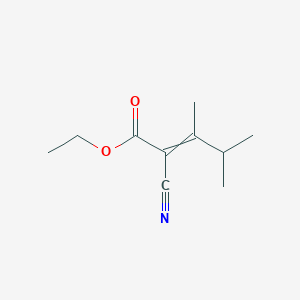


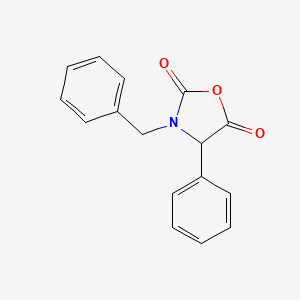
![4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline](/img/structure/B15076634.png)
